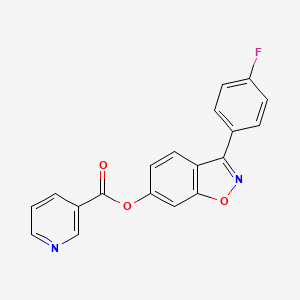![molecular formula C22H23NO4 B11153956 9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11153956.png)
9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides. This method is known for its efficiency, broad substrate scope, mild reaction conditions, and scalability . The reaction involves the condensation of secondary amides with acyl chlorides, followed by cyclization to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxyphenethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound’s interactions with various biological targets make it useful for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). The compound inhibits inflammatory responses by suppressing the activation of the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzoxazines: These compounds also contain an oxazine ring fused with a benzene ring and have been studied for their pharmacological properties.
Uniqueness
The uniqueness of 9-(4-methoxyphenethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern and the presence of the methoxyphenethyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO4/c1-14-15(2)22(24)27-21-18(14)8-9-20-19(21)12-23(13-26-20)11-10-16-4-6-17(25-3)7-5-16/h4-9H,10-13H2,1-3H3 |
InChI Key |
ZHFOXNDEHVSDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one](/img/structure/B11153881.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tyrosine](/img/structure/B11153892.png)

![6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11153907.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11153913.png)
![5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11153917.png)
![3-oxo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11153919.png)
![{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B11153923.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]acetamide](/img/structure/B11153931.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B11153936.png)
![2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11153941.png)
![5,6,7-trimethoxy-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11153944.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11153947.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11153950.png)
